Cas no 2648998-47-2 (1-(heptan-4-yl)-1-isocyanatocyclopropane)

1-(heptan-4-yl)-1-isocyanatocyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-(heptan-4-yl)-1-isocyanatocyclopropane
- 2648998-47-2
- EN300-1998969
-
- インチ: 1S/C11H19NO/c1-3-5-10(6-4-2)11(7-8-11)12-9-13/h10H,3-8H2,1-2H3
- InChIKey: SBTJTBAHPOBOQP-UHFFFAOYSA-N
- SMILES: O=C=NC1(C(CCC)CCC)CC1
計算された属性
- 精确分子量: 181.146664230g/mol
- 同位素质量: 181.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 29.4Ų
1-(heptan-4-yl)-1-isocyanatocyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998969-0.25g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-1998969-2.5g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-1998969-5.0g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1998969-1.0g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1998969-5g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1998969-0.05g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-1998969-0.5g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-1998969-10g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 10g |
$4360.0 | 2023-09-16 | ||
Enamine | EN300-1998969-0.1g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-1998969-10.0g |
1-(heptan-4-yl)-1-isocyanatocyclopropane |
2648998-47-2 | 10g |
$4360.0 | 2023-06-02 |
1-(heptan-4-yl)-1-isocyanatocyclopropane 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
1-(heptan-4-yl)-1-isocyanatocyclopropaneに関する追加情報
Introduction to 1-(heptan-4-yl)-1-isocyanatocyclopropane (CAS No. 2648998-47-2)
1-(heptan-4-yl)-1-isocyanatocyclopropane, identified by the Chemical Abstracts Service Number (CAS No.) 2648998-47-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of isocyanates, which are highly versatile intermediates used in the synthesis of various bioactive molecules. The unique structural features of 1-(heptan-4-yl)-1-isocyanatocyclopropane, particularly the cyclopropane ring and the isocyanate functional group, make it a valuable building block for the development of novel therapeutic agents.
The cyclopropane moiety is a prominent feature in this compound, offering distinct chemical properties such as ring strain and enhanced reactivity. This strain can be exploited to facilitate various chemical transformations, making 1-(heptan-4-yl)-1-isocyanatocyclopropane a promising candidate for constructing complex molecular architectures. The presence of the isocyanate group further enhances its utility, as isocyanates are known for their ability to undergo reactions with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other functional derivatives.
In recent years, there has been growing interest in the development of novel compounds derived from cyclopropane derivatives due to their potential biological activity. The heptan-4-yl substituent in 1-(heptan-4-yl)-1-isocyanatocyclopropane contributes to its lipophilicity, which can be advantageous for membrane permeability and cellular uptake in drug design. This combination of structural features makes it an intriguing candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 1-(heptan-4-yl)-1-isocyanatocyclopropane is its potential application in the synthesis of bioactive molecules. The isocyanate group can be selectively functionalized to introduce diverse pharmacophores, enabling the creation of customized drug candidates. For instance, recent studies have demonstrated the use of isocyanates in the development of protease inhibitors and kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The cyclopropane ring can also be modified to enhance binding affinity or to introduce specific conformational constraints, further tailoring the biological activity of the resulting compounds.
Advances in synthetic methodologies have made it increasingly feasible to explore the therapeutic potential of compounds like 1-(heptan-4-yl)-1-isocyanatocyclopropane. Modern techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled more efficient and scalable synthesis of complex molecular structures. These advancements have not only accelerated the discovery process but also allowed for greater flexibility in drug design.
The pharmaceutical industry has been particularly interested in cyclopropane derivatives due to their unique chemical properties and potential biological effects. For example, certain cyclopropanecarboxylic acids have shown promise as antiviral agents, while others have demonstrated anti-inflammatory properties. The versatility of 1-(heptan-4-yl)-1-isocyanatocyclopropane lies in its ability to serve as a precursor for a wide range of bioactive molecules, making it a valuable asset in drug discovery efforts.
Recent research has also highlighted the importance of computational methods in predicting the biological activity of novel compounds. Molecular modeling and virtual screening techniques have been employed to identify potential lead candidates derived from 1-(heptan-4-yl)-1-isocyanatocyclopropane. These computational approaches can significantly reduce the time and cost associated with experimental screening, allowing researchers to focus on the most promising compounds.
In conclusion, 1-(heptan-4-yl)-1-isocyanatocyclopropane (CAS No. 2648998-47-2) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features, including the cyclopropane ring and the isocyanate group, make it a versatile intermediate for synthesizing novel bioactive molecules. The growing body of research on cyclopropane derivatives underscores their importance as tools for drug discovery and development.
2648998-47-2 (1-(heptan-4-yl)-1-isocyanatocyclopropane) Related Products
- 2504147-29-7((R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride)
- 1280804-28-5(6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine)
- 1821760-46-6((1R,2R)-2-Cyclopropylcyclopentan-1-amine)
- 1448077-29-9(2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
- 1261882-30-7(3-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine)
- 2172633-52-0(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid)
- 1283717-45-2(1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)
- 1427377-37-4(5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid)
- 2731008-33-4(2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)




